molecular formula C8H13BrO B6360733 1-Bromo-2-(methoxymethyl)cyclohexene CAS No. 929033-31-8

1-Bromo-2-(methoxymethyl)cyclohexene

Cat. No.: B6360733
CAS No.: 929033-31-8
M. Wt: 205.09 g/mol
InChI Key: XCTTVGXCHDISJR-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethyl)cyclohexene is an organic compound with the molecular formula C8H13BrO It is a derivative of cyclohexene, where a bromine atom and a methoxymethyl group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methoxymethyl)cyclohexene can be synthesized through several methods. One common approach involves the bromination of 2-(methoxymethyl)cyclohexene. The reaction typically uses bromine (Br2) as the brominating agent in an inert solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methoxymethyl)cyclohexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 2-(Methoxymethyl)cyclohexanol.

    Oxidation: 2-(Methoxymethyl)cyclohexanone or 2-(Methoxymethyl)cyclohexanoic acid.

    Reduction: 2-(Methoxymethyl)cyclohexane.

Scientific Research Applications

1-Bromo-2-(methoxymethyl)cyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethyl)cyclohexene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • 1-Bromo-2-(methoxymethyl)benzene
  • 1-Bromo-2-(methoxymethoxy)benzene
  • 1-Bromo-2-methylcyclohexane
  • 1-Bromo-2-(methoxymethoxy)ethane

Uniqueness: 1-Bromo-2-(methoxymethyl)cyclohexene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of both bromine and methoxymethyl groups allows for a diverse range of chemical transformations and applications .

Properties

IUPAC Name

1-bromo-2-(methoxymethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTTVGXCHDISJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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